

Aziprotryne: A Technical Guide to its Physical and Chemical Properties

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Compound of Interest

Compound Name: Aziprotryne

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Introduction

Aziprotryne is a triazine herbicide used for the control of broad-leaved weeds.^[1] Chemically, it is characterized by a triazine ring substituted with azido, isopropylamino, and methylthio groups.^[1] Understanding the physical and chemical properties of **Aziprotryne** is crucial for its application, environmental fate assessment, and for the development of new, more effective herbicides. This guide provides an in-depth overview of its core properties, experimental protocols for their determination, and its mechanism of action.

Core Physical and Chemical Properties of Aziprotryne

The following table summarizes the key physical and chemical properties of **Aziprotryne**.

| Property | Value | Reference |
|---|--|-----------|
| IUPAC Name | 4-azido-6-methylsulfanyl-N-propan-2-yl-1,3,5-triazin-2-amine | [2][3] |
| CAS Number | 4658-28-0 | [2][3] |
| Molecular Formula | C ₇ H ₁₁ N ₇ S | [2][3] |
| Molecular Weight | 225.27 g/mol | [2][4] |
| Appearance | Colorless crystalline solid | [1] |
| Melting Point | 95 °C | [5] |
| Water Solubility | 55 mg/L (at 20 °C) | [5] |
| Vapor Pressure | 0.267 mPa (at 20 °C) | [1] |
| Log P (Octanol-Water Partition Coefficient) | 3.0 | [1] |
| Density | 1.40 g/mL | [1] |

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate determination of the physicochemical properties of chemical compounds. The following sections outline the protocols for key experiments related to **Aziprotryne**, based on internationally recognized guidelines.

Melting Point Determination (OECD Guideline 102)

The melting point is a fundamental property for the characterization and purity assessment of a substance.[5] The capillary method is a widely used technique.[5][6]

Principle: A small, finely powdered sample of the substance is packed into a capillary tube and heated at a controlled rate.[6] The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range.[6]

Apparatus:

- Melting point apparatus (e.g., Thiele tube with a heating fluid or a metal block apparatus)[5]
[6]
- Calibrated thermometer[7]
- Glass capillary tubes (sealed at one end)[7]

Procedure:

- Sample Preparation: A small amount of the dry, crystalline **Aziprotryne** is finely powdered.[7]
- Capillary Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the sample into the sealed end, to a height of about 2-3 mm.[8]
- Measurement: The capillary tube is placed in the melting point apparatus alongside a calibrated thermometer, ensuring the sample is level with the thermometer bulb.[7]
- The apparatus is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[7]
- The temperature at which the first drop of liquid appears is recorded as the onset of melting.
- The temperature at which the last solid crystal disappears is recorded as the final melting point.[6]
- The recorded range provides the melting point of the sample. For pure substances, this range is typically narrow.[6]

Water Solubility Determination (OECD Guideline 105 - Shake-Flask Method)

Water solubility is a critical parameter for assessing the environmental transport and bioavailability of a substance.[9] The shake-flask method is suitable for substances with solubilities above 10^{-2} g/L.[10]

Principle: A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined analytically.[\[11\]](#)

Apparatus:

- Shaker bath or magnetic stirrer with temperature control[\[11\]](#)
- Centrifuge
- Analytical instrumentation for concentration measurement (e.g., HPLC, GC)
- Glass flasks with stoppers

Procedure:

- Equilibration: An excess amount of **Aziprotryne** is added to a flask containing a known volume of distilled water.[\[12\]](#)
- The flask is tightly sealed and agitated in a temperature-controlled shaker bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[\[11\]](#)[\[12\]](#)
- To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements are consistent.[\[11\]](#)
- Phase Separation: After agitation, the mixture is allowed to stand to allow for phase separation. Centrifugation is then used to remove any undissolved solid particles from the aqueous solution.[\[13\]](#)
- Analysis: A sample of the clear, saturated aqueous solution is carefully withdrawn and the concentration of **Aziprotryne** is determined using a suitable and validated analytical method.[\[13\]](#)
- The experiment is repeated to ensure the reproducibility of the results.[\[13\]](#)

Octanol-Water Partition Coefficient (Log P) Determination (OECD Guideline 107 - Shake-Flask Method)

The octanol-water partition coefficient (K_{ow} or P) is a measure of a chemical's lipophilicity and is a key parameter in predicting its environmental fate and biological accumulation.[\[14\]](#)

Principle: The shake-flask method involves dissolving the test substance in a two-phase system of n-octanol and water and allowing it to partition between the two immiscible liquids until equilibrium is reached. The concentration of the substance in each phase is then measured to calculate the partition coefficient.[\[14\]](#)

Apparatus:

- Shaker with temperature control
- Centrifuge
- Analytical instrumentation for concentration measurement
- Glass vessels with stoppers

Procedure:

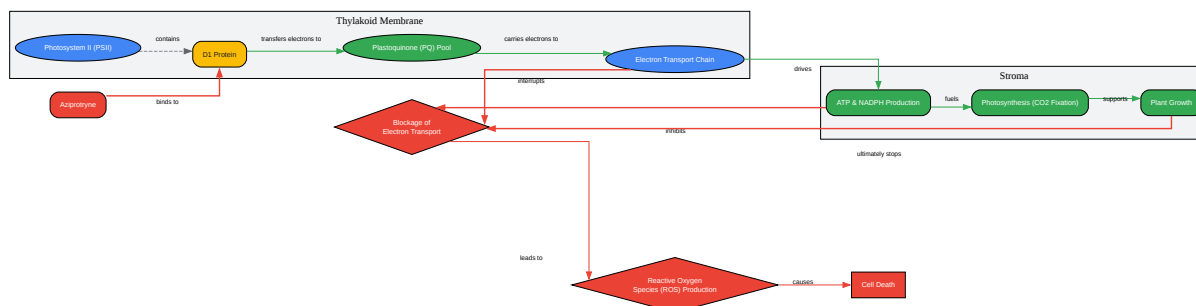
- Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol prior to the experiment.[\[15\]](#)
- Partitioning: A known amount of **Aziprotryne** is dissolved in either water or n-octanol, and this solution is added to a vessel containing the other solvent. The vessel is then shaken at a constant temperature until equilibrium is achieved.[\[13\]](#)
- Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water phases.[\[13\]](#)
- Analysis: The concentration of **Aziprotryne** in both the n-octanol and the aqueous phases is determined using a suitable analytical method.[\[14\]](#)

- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of **Aziprotryne** in the n-octanol phase to its concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (Log P).[14]

Mechanism of Action

Aziprotryne, like other triazine herbicides, acts as a potent inhibitor of photosynthesis.[16][17] Its primary target is the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[16]

The following diagram illustrates the signaling pathway of **Aziprotryne's** herbicidal action.



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